Product packaging for Methyl 7(Cat. No.:CAS No. 14773-00-3)

Methyl 7

Cat. No.: B131528
CAS No.: 14773-00-3
M. Wt: 404.6 g/mol
InChI Key: XHRLTYUHWGHDCJ-WZAAVQHPSA-N
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Description

Methyl 7-aminoheptanoate is an ester derivative of 7-aminoheptanoic acid, which serves as a versatile building block in organic and medicinal chemistry research . This compound is characterized by its terminal methyl ester and a primary amine functional group, making it a valuable bifunctional intermediate for various synthetic pathways. Researchers utilize compounds like this compound-aminoheptanoate in the synthesis of more complex molecules, including potential pharmacologically active agents. For instance, structurally similar methyl ester derivatives are frequently employed in the synthesis of novel heterocyclic compounds, such as thiazolopyridines and thienopyrazines, which are often screened for antimicrobial and antitumor activities in scientific studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O4 B131528 Methyl 7 CAS No. 14773-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRLTYUHWGHDCJ-WZAAVQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471884
Record name Methyl 7|A-Hydroxy-3-ketocholanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14773-00-3
Record name Methyl 7|A-Hydroxy-3-ketocholanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 7 Derivatives

Synthesis of Methyl 7-Substituted Coumarin (B35378) Derivatives

Substitution with Thiosemicarbazide (B42300) and Thiazolidinone Moieties for Enhanced Bioactivity

Specific detailed research findings focusing solely on the substitution of "this compound derivatives" with thiosemicarbazide and thiazolidinone moieties for enhanced bioactivity were not explicitly found in the conducted searches. However, thiosemicarbazide and thiazolidinone scaffolds are well-known in medicinal chemistry for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, often achieved through various derivatizations. The introduction of such moieties onto a core structure, including those with a methyl group at a specific position like C-7, is a common strategy in drug discovery to explore new pharmacological profiles.

Synthetic Access to 7-Methyl Vitamin D Analogues (e.g., 7-Methyl-Calcitriol)

The synthesis of 7-methyl vitamin D analogues, such as 7-methyl-1α,25-(OH)2D3 (a calcitriol (B1668218) analogue), has been a subject of research to understand the structure-function relationships of vitamin D and to develop new therapeutic agents nih.gov. The introduction of a methyl group at the C-7 position can significantly impact the conformation and biological interactions of these molecules nih.gov.

A key step in the synthesis of 7-methyl vitamin D analogues involves the precise functionalization at the C-7 position of the vitamin D skeleton. One efficient method reported for this functionalization is the regioselective hydrostannylation of an allene (B1206475) precursor nih.gov. This reaction allows for the controlled introduction of a C-7 substituent, which is crucial for the subsequent construction of the vitamin D triene or diene framework nih.gov.

The construction of the characteristic triene (e.g., in 7-methyl-1α,25-(OH)2D3) and diene (e.g., in 7-methyl-1α,25-(OH)2-19-nor-D3) frameworks is central to the synthesis of vitamin D analogues. For the triene framework, a palladium-catalyzed intramolecular cyclization-Suzuki-Miyaura coupling cascade has proven to be an effective strategy nih.gov. In the case of diene moieties, a modified Julia coupling has been successfully employed nih.gov.

These advanced synthetic strategies are critical for achieving the desired stereochemistry and structural integrity of 7-methyl vitamin D analogues.

Modified Julia Coupling: This reaction is a versatile method for constructing carbon-carbon double bonds, particularly dienes. In the context of 7-methyl-19-nor-vitamin D analogues, a modified Julia coupling was utilized to build the diene moiety of compound 26 (7-methyl-1α,25-(OH)2-19-nor-D3). This method allows for the controlled formation of the double bond with specific stereochemical outcomes nih.gov.

Palladium-Catalyzed Intramolecular Cyclization-Suzuki–Miyaura Cascade: This cascade reaction is a powerful tool for forming complex polycyclic systems, including the triene framework found in vitamin D. For 7-methyl-1α,25-(OH)2D3, this strategy enabled the construction of the triene system, which is essential for its biological activity. The palladium catalysis facilitates the formation of new carbon-carbon bonds through a series of intramolecular cyclization and cross-coupling steps nih.gov.

Research findings indicate that the introduction of a methyl group at C-7 can lead to a significant deviation from the planarity of the 5,7-diene moiety in these analogues nih.gov. Despite this, the new vitamin D analogues, such as 7-methyl-1α,25-(OH)2D3 and 7-methyl-1α,25-(OH)2-19-nor-D3, have demonstrated good vitamin D receptor (VDR) binding ability nih.gov.

Preparation of this compound-Ketocholate and Bile Acid Derivatives

This compound-ketocholate is a significant derivative within the class of bile acids, playing roles in lipid metabolism and potentially serving as a therapeutic agent ontosight.ai. Its preparation often involves derivatization from primary bile acids.

This compound-ketocholate is specifically a derivative of cholic acid, which is one of the primary bile acids produced in the liver from cholesterol ontosight.ai. The chemical structure of this compound-ketocholate is defined as 5β-cholan-24-oic acid, 3α,12α-dihydroxy-7-oxo-, methyl ester ontosight.ai. This indicates the presence of hydroxyl groups at the 3-alpha and 12-alpha positions, and crucially, a keto group at the 7-position, distinguishing it from other bile acids ontosight.ai.

The derivatization of bile acids is often necessary for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis, due to their comparatively large molecular weight and low volatility shimadzu.com. This typically involves modifying hydrophilic residues like hydroxyl and carboxyl groups shimadzu.com. While general derivatization techniques for bile acids include methylation of the carboxyl group and trimethylsilylation of hydroxyl groups, specifically forming a 7-keto group from a hydroxyl group at C-7 would involve an oxidation reaction. Primary bile acids like cholic acid and chenodeoxycholic acid can undergo modifications by bacteria in the distal intestine, including dehydroxylation at C-7, leading to secondary bile acids capes.gov.brcuni.cz. The introduction of a keto group at C-7, as seen in this compound-ketocholate, represents a specific oxidation at that position.

Synthesis of 1-Methyl-7-Nitroisatoic Anhydride (B1165640) (1m7)

Safer One-Pot Conversion Methods from Precursors

The development of safer one-pot conversion methods is a significant area in organic synthesis, aiming to reduce reaction steps, solvent use, and exposure to hazardous reagents. Such methods often involve bypassing the use of highly reactive or toxic substances. For instance, in the synthesis of certain methyl derivatives, strategies have been developed to avoid hazardous reagents like sodium hydride (NaH) in dimethylformamide (DMF), which can pose safety and scalability challenges uni.luuni.lu. Instead, approaches that utilize milder conditions, catalyst-free environments, and green solvents are explored to achieve one-pot transformations.

In the context of methyl group incorporation, novel approaches for thiomethylation and esterification have focused on avoiding the toxicity and malodor associated with small sulfur reagents. A one-step method has been developed for synthesizing methyl-dithioesters, providing a more convenient route compared to multi-step reactions. Furthermore, reductive amination, a common method for installing methyl groups onto amines, can be designed to prevent over-methylation by proceeding through a two-step imine formation/reduction process. These principles of green chemistry and atom economy are crucial for developing safer and more sustainable synthetic routes for various methyl derivatives.

Mechanistic Aspects of Anion Generation and Methylation Reactions

Anion generation and subsequent methylation reactions are fundamental transformations in organic chemistry. Mechanistic studies reveal diverse pathways for these processes. For example, the reductive N-methylation of amines with formic acid and carbon dioxide can proceed via organometallic or organo-catalytic pathways, typically involving a two-step process: initial formylation of the amine to form a formamide, followed by its reduction to a methyl amine. Manganese-based catalysts have shown high effectiveness in these transformations.

In other methylation reactions, the generation of methyl radicals can initiate the process. For instance, the methylation of guanine (B1146940) in DNA can occur through the combination of methyl radicals (•CH3) and guanine neutral radicals, or by the direct addition of •CH3 radicals to guanine bases. Computational studies using Density Functional Theory (DFT) have been employed to analyze the mechanisms of intramolecular free radical reactions, such as those leading to 7-azabicyclo[2.2.1]heptane derivatives, highlighting the critical effect of protecting groups on the outcome of radical-mediated cyclizations. Electrochemical methods can also be used for the cathodic generation of reactive species, including anions, which can then participate in subsequent reactions. Photochemical and electrochemical strategies are increasingly explored for methylation, with mechanistic insights revealing processes like proton-coupled electron transfer (PCET) and radical addition pathways.

Synthesis of this compound-Oxoheptanoate and Related Heptanoic Acid Derivatives

This compound-oxoheptanoate is a valuable intermediate in organic synthesis, notably for the preparation of prostaglandins.

Methods from Cycloheptanone (B156872) and Other Precursors

Other established methods for preparing this compound-oxoheptanoate include:

From 1-methoxycycloheptene.

From suberic acid.

From this compound-iodoheptanoate.

From 6-bromohexanoic acid or ε-caprolactone.

A notable route involves the ring cleavage (retro-Claisen condensation) of α-nitrocycloheptanone, obtained from the enol acetate (B1210297) of cycloheptanone. This C-C bond cleavage is achieved by the nucleophilic action of methyl alcohol in the presence of KF·2H2O, followed by a Nef reaction to convert the resulting nitroparaffin into the aldehyde.

An industrial process also describes the coproduction of this compound-oxoheptanoate from ricinoleic acid, involving fermentation, esterification, high-temperature cracking, and subsequent separation.

Table 1: Synthetic Routes to this compound-Oxoheptanoate

PrecursorKey Reagents/ConditionsIntermediate (if applicable)Yield (if reported)Source
CycloheptanonePotassium persulfate, alcohol; then PCCThis compound-hydroxyheptanoateGood yields
Cycloheptanone2-step process (details not fully specified)N/A42% overall
α-NitrocycloheptanoneMethyl alcohol, KF·2H2O; then Nef reaction7-Nitroheptanoic acid methyl esterHigh yield
Ricinoleic acidFermentation, esterification, high-temperature crackingMethyl undecylenateN/A
1-MethoxycyclohepteneN/AN/AN/A
Suberic acidN/AN/AN/A
This compound-iodoheptanoateN/AN/AN/A
6-Bromohexanoic acidN/AN/AN/A
ε-CaprolactoneN/AN/AN/A

Oxidation Protocols and Functional Group Interconversions

Oxidation protocols are crucial for introducing carbonyl functionalities or modifying existing ones. The oxidation of this compound-hydroxyheptanoate to this compound-oxoheptanoate using pyridinium (B92312) chlorochromate (PCC) is a direct example of such a protocol. This transformation converts a hydroxyl group into a ketone, a common functional group interconversion.

Beyond simple oxidation, this compound-oxoheptanoate can undergo further functional group interconversions. For instance, the aldehyde group of this compound-oxoheptanoate can be protected, followed by a one-step conversion of the carboxylic ester to the acetate. Subsequent regeneration of the aldehyde group yields 7-acetoxyheptanal, demonstrating the versatility of this compound as a synthetic intermediate. The Nef reaction is another example of a functional group interconversion, converting a primary nitro compound (like 7-nitroheptanoic acid methyl ester) into an aldehyde (this compound-oxoheptanoate).

Synthesis and Stereochemical Assignment of exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol

The synthesis of bicyclic systems, particularly those with defined stereochemistry, is a challenging yet important aspect of organic chemistry due to their relevance in medicinal chemistry and natural product synthesis.

Intramolecular Cyclization Routes for Bicycloheptane (B81988) Systems

The syntheses of both the exo and endo stereoisomers of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol have been successfully achieved. A key strategy involves intramolecular cyclization reactions.

One effective route for synthesizing these bicycloheptane systems is the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide. This specific cyclization has been shown to yield the exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product, indicating high stereoselectivity. The stereochemistry of this exo isomer has been unequivocally confirmed through X-ray crystallography.

An alternative method for preparing these isomers involves the hydrogenation of a ketone precursor, specifically 7-Boc-7-azabicyclo[2.2.1]heptan-2-one, over Adam's catalyst in anhydrous methanol. This reaction produces a 1:1 mixture of the exo and endo 7-Boc-7-azabicyclo[2.2.1]heptan-2-ols in 84% yield. The isomeric mixture can then be separated via column chromatography, and each isomer can be independently converted into its corresponding N-methyl analogue (7-methyl-7-azabicyclo[2.2.1]heptan-2-ol) using lithium aluminum hydride (LiAlH4).

Mechanistic analyses of intramolecular free radical reactions have also been explored for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. These studies provide insights into the influence of the 7-nitrogen protecting group on the outcome of radical-mediated cyclizations, which can guide the selection of appropriate precursors for successful cyclization. Other intramolecular cyclization methods for bicyclo[2.2.1]heptane derivatives include Lewis acid-catalyzed reactions and samarium diiodide (SmI2)-mediated ketyl-olefin coupling.

Table 2: Synthesis of exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol

PrecursorMethod / Key ReactionProductsStereoselectivity / YieldSource
syn-4-N-methylaminocyclohexane 1,2-epoxideIntramolecular cyclizationexo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-olSole product
7-Boc-7-azabicyclo[2.2.1]heptan-2-oneHydrogenation (Adam's catalyst), then LiAlH4exo and endo isomers (1:1 mixture)84% yield (initial step)

Synthesis of 1-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones

The synthesis of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones represents a significant advancement in pteridine (B1203161) chemistry, offering a simple and effective route to these previously unknown heterocyclic systems. These compounds are formed from specific pteridine precursors through well-defined chemical transformations.

Dehydration Reactions of Phenacyl-Pteridine Precursors

The primary method for synthesizing 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones involves the dehydration of corresponding 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones. This reaction is efficiently carried out by heating the starting materials in polyphosphoric acid. Initial attempts using concentrated sulfuric acid at room temperature or with heating proved problematic, often resulting in difficult-to-identify mixtures or tarring of the substance.

The dehydration process in polyphosphoric acid proceeds via a mechanism analogous to the Paal–Knorr synthesis, leading to the formation of pure 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones in high yields. The structure and purity of the synthesized compounds are rigorously confirmed through various analytical techniques, including IR, ¹H, ¹³C NMR spectroscopy, gas chromatography-mass spectrometry, mass spectrometry, and X-ray diffraction analysis.

Table 1: Dehydration of 1-Methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones

Starting Material (Phenacyl-Pteridine Precursor)Reagents/ConditionsProduct (Furo[3,2-g]pteridine-dione)Yield (%)
1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-trionesPolyphosphoric acid, 130 °C, 1 hour1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-dionesHigh Yields

Regioselective Alkylation Reactions of Heterocycles

Following their synthesis, the 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones can undergo further chemical transformations, specifically regioselective alkylation. Research indicates that alkylation with butyl chloroacetate (B1199739) in a basic medium proceeds specifically at the N3-atom of the heterocycle. This regioselectivity is crucial for controlled functionalization and the expansion of the chemical diversity of these pteridine derivatives.

Synthesis of this compound-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates

This compound-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates represent another class of complex heterocyclic compounds where the "this compound" motif, referring to the methyl ester at position 6 and the substitution at position 7 of the thieno[2,3-b]pyrazine (B153567) core, is central to their structure. Their synthesis primarily relies on advanced cross-coupling methodologies.

Applications of C–N Buchwald–Hartwig Cross-Coupling Methodologies

The synthesis of novel this compound-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates is effectively achieved through palladium-catalyzed C–N Buchwald–Hartwig cross-coupling reactions. This methodology allows for the efficient formation of a carbon-nitrogen bond, crucial for introducing diverse (hetero)arylamine substituents at the 7-position of the thieno[2,3-b]pyrazine core.

Two main coupling pathways are employed:

Coupling of this compound-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides.

Coupling of 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines.

These reactions typically yield the desired products in good-to-excellent yields, ranging from 50% to quantitative. The success and efficiency of the Buchwald–Hartwig coupling are influenced by various reaction conditions, including the choice of ligands and solvents, which are often optimized based on the electronic character of the specific substrates involved. Palladium complexes, such as Pd(OAc)₂, are commonly used as catalysts, along with various phosphine (B1218219) ligands. Polar aprotic solvents like dimethylformamide (DMF) or toluene (B28343) are typically employed.

Table 2: C–N Buchwald–Hartwig Cross-Coupling for this compound-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates

Coupling ComponentsCatalyst SystemSolventTemperature (°C)Yield (%)
This compound-aminothieno[3,2-b]pyrazine-6-carboxylate + (Hetero)arylhalidesPd-catalyzed (e.g., Pd(OAc)₂, phosphine ligands)DMF or Toluene80–11050-100
7-Bromothieno[2,3-b]pyrazine-6-carboxylate + (Hetero)arylaminesPd-catalyzed (e.g., Pd(OAc)₂, phosphine ligands)DMF or Toluene80–11050-100

The 7-bromothieno[2,3-b]pyrazine-6-carboxylate precursor (often referred to as this compound-bromothieno[2,3-b]pyrazine-2-carboxylate in some literature) can be prepared by bromination of this compound-aminothieno[2,3-b]pyrazine-6-carboxylate using t-butyl nitrite (B80452) and copper(II) bromide in acetonitrile. This bromination step is selective and yields the 7-bromo derivative, which then serves as a versatile intermediate for the subsequent Buchwald–Hartwig amination.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 7 Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. researchgate.net It provides information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships. uobasrah.edu.iq

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the initial structural confirmation of newly synthesized or isolated Methyl 7 derivatives. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in a ¹H NMR spectrum reveal the number and connectivity of protons in a molecule. researchgate.net Concurrently, ¹³C NMR spectroscopy indicates the number of unique carbon environments.

The process of structural confirmation involves:

Signal Assignment: Every peak in the ¹H and ¹³C spectra is assigned to a specific proton or carbon atom in the proposed structure. This is often aided by computational prediction and comparison with data from similar known compounds. mdpi.com

Coupling Constant (J) Analysis: The splitting patterns in ¹H NMR spectra arise from spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J-value) provides valuable information about the dihedral angles between these protons, which helps to define the molecule's conformation and relative stereochemistry. acs.org

Integration: The area under each ¹H NMR signal is proportional to the number of protons it represents, confirming the proton count in different parts of the molecule. researchgate.net

By combining the data from both ¹H and ¹³C NMR, chemists can piece together the molecular puzzle and confirm the constitution of complex this compound derivatives with a high degree of confidence.

While 1D NMR is excellent for confirming connectivity, more advanced two-dimensional (2D) NMR techniques are often required to elucidate the intricate 3D structure, including the conformation and stereochemistry of chiral centers. This is particularly crucial for bicyclic systems like 7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol, which can exist as exo and endo stereoisomers. nih.gov

The stereochemical assignment of these isomers is a prime example of the power of advanced NMR. acs.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the spatial proximity of protons. A NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This allows for the differentiation between isomers, such as:

exo-isomer: In this configuration, specific through-space correlations would be observed that are absent in the endo-isomer.

endo-isomer: This isomer would display its own unique set of spatial correlations, allowing for unambiguous identification.

The synthesis of both the exo and endo stereoisomers of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol has been achieved, and their stereochemistry was unequivocally confirmed. nih.gov The distinct chemical shifts in their ¹H and ¹³C NMR spectra arise from the different spatial orientations of the substituents on the bicyclic frame. amazonaws.com

Below is a table summarizing the reported NMR data for these two isomers, illustrating the clear differences in chemical shifts that enable their distinction.

IsomerTechniqueChemical Shift (δ ppm) and Multiplicity
exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol¹H NMR (300 MHz, CDCl₃)3.62 (dd, J = 2.1, 7.2 Hz, 1H), 3.21 (brs, OH), 3.19 (d, J = 2.7 Hz, 1H), 3.10 (d, J = 3 Hz, 1H), 2.25 (s, 3H), 1.71 (m, 3H), 1.55 (m, 1H), 1.16 (m, 2H)
exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol¹³C NMR (75 MHz, CDCl₃)74.0, 68.3, 60.0, 43.4, 34.2, 24.3, 21.2
endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol¹H NMR (400 MHz, CDCl₃)4.34 (t, J= 5.2 Hz, 1H), 3.25 (t, J = 4.4 Hz, 1H), 3.19 (t, J = 4.81 Hz, 1H), 2.99 (br s, OH), 2.28 (s, 3H), 2.13 (m, 2H), 1.88 (m, 1H), 1.67 (m, 1H), 1.47 (m, 1H), 0.95 (m, 1H)
endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol¹³C NMR (100 MHz, CDCl₃)70.3, 66.3, 62.7, 39.7, 34.6, 26.5, 17.5

Data sourced from Ramanaiah K. C. V., et al. (1999). amazonaws.com

Mass Spectrometry (MS) Applications in this compound Compound Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-goettingen.de It is a highly sensitive method used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through fragmentation analysis.

A notable application of mass spectrometry in the study of this compound compounds involves the analysis of 7-methylpurine nucleosides. Research has shown that a characteristic oxygen incorporation reaction can occur during the trimethylsilylation (a common derivatization technique to increase volatility for GC-MS) of these compounds. nih.gov Mass spectrometry was the key analytical tool used to detect and study this phenomenon. By analyzing the mass spectra of the derivatized products, researchers could identify unexpected ions with higher mass-to-charge ratios, corresponding to the addition of an oxygen atom. This highlights the ability of MS to not only identify the target analyte but also to reveal unexpected chemical reactions occurring during sample preparation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is exceptionally useful for assessing the purity of volatile and thermally stable this compound compounds. libretexts.org

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. chromatographytoday.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then records a mass spectrum for each separated component.

The primary uses of GC-MS for purity assessment of this compound compounds include:

Identification of Impurities: The resulting chromatogram displays peaks corresponding to each separated compound. The mass spectrum of each peak can be compared against spectral libraries to identify the main product and any impurities present in the sample. ipindexing.com

Quantification: The area of each peak in the chromatogram is proportional to the amount of the corresponding compound, allowing for the quantification of the purity of the this compound compound and the relative amounts of any contaminants. libretexts.org This is crucial in synthesis, where it verifies the success of a reaction and the effectiveness of purification steps. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing non-volatile and thermally labile compounds that are not amenable to GC-MS. nih.govlibretexts.org ESI-MS is used to transfer ions from a solution into the gas phase with minimal fragmentation. nih.govwiley-vch.de This makes it an excellent tool for accurately determining the molecular weight of this compound compounds by observing the molecular ion (or a protonated/adducted version thereof). nih.gov

The process involves spraying a solution of the analyte through a highly charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

Key applications of ESI-MS in the analysis of this compound compounds include:

Molecular Weight Determination: The primary benefit of this soft ionization method is the clear observation of the molecular ion peak, allowing for unambiguous determination of the molecular mass. libretexts.org

Structural Elucidation via Fragmentation: While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., in a tandem MS/MS experiment). By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This pattern provides valuable clues about the compound's structure, acting as a "fingerprint" that can be used for identification and structural analysis. uni-goettingen.denih.gov

Infrared (IR) and Raman Spectroscopy Investigations

Solvent Effects on Vibrational Spectra and Solute-Solvent Interactions (e.g., 5-Methyl-7-methoxy-isoflavone)

The vibrational spectrum of a molecule is not an intrinsic property but can be significantly influenced by its surrounding environment, particularly the solvent. Solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, can alter the force constants of specific bonds, leading to shifts in their vibrational frequencies. This phenomenon, known as solvatochromism, provides valuable insights into the nature of intermolecular forces.

In the case of isoflavone derivatives like 5-Methyl-7-methoxy-isoflavone, the solvent polarity can affect the vibrational frequencies of key functional groups. For instance, in polar solvents, the formation of hydrogen bonds between the solvent and the carbonyl group of the isoflavone can lead to a red shift (a shift to lower wavenumbers) of the C=O stretching vibration. This is because hydrogen bonding weakens the C=O bond, thereby lowering its vibrational frequency. The study of such solvent-induced shifts helps in understanding how these molecules interact with their biological environment, which is often aqueous.

Solvent PropertyEffect on Vibrational SpectrumExample Interaction with 5-Methyl-7-methoxy-isoflavone
Polarity Shifts in vibrational frequencies of polar functional groups.Hydrogen bonding between a protic solvent and the carbonyl group.
Hydrogen Bond Donor/Acceptor Ability Significant shifts in the vibrational frequencies of O-H, N-H, and C=O groups.A protic solvent acting as a hydrogen bond donor to the methoxy (B1213986) group's oxygen.
Dielectric Constant Influences the stabilization of ground and excited states, affecting peak positions.Stabilization of polar ground states in high dielectric constant solvents.

This table illustrates the general effects of solvent properties on the vibrational spectra of molecules like 5-Methyl-7-methoxy-isoflavone.

Anharmonic Frequency Computations for Spectral Interpretation (e.g., 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid)

While harmonic frequency calculations are a common starting point for interpreting vibrational spectra, they often deviate from experimental results because they assume a simple parabolic potential energy surface. Real molecular vibrations are anharmonic, meaning the potential energy surface is more complex. Anharmonic frequency computations, such as those employing Vibrational Second-Order Perturbation Theory (VPT2) and Vibrational Self-Consistent Field (VSCF) methods, provide a more accurate prediction of vibrational frequencies. worldscientific.comresearchgate.net

For complex molecules like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, anharmonic computations are crucial for the correct assignment of the observed IR and Raman bands. worldscientific.comresearchgate.net These calculations can accurately predict not only the fundamental vibrational modes but also overtones and combination bands, which arise from the anharmonic nature of the vibrations. worldscientific.com The root mean square (RMS) deviation between the computed and observed frequencies is a key metric for assessing the accuracy of the computational method, with VSCF computed frequencies often showing close agreement with experimental data for naphthyridine derivatives. researchgate.net

Computational MethodKey FeatureApplication to 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
Harmonic Approximation Assumes a simple parabolic potential energy surface.Provides a preliminary assignment of vibrational modes.
Vibrational Second-Order Perturbation Theory (VPT2) Accounts for anharmonicity through perturbation theory.Refines the assignment of fundamental, overtone, and combination bands. worldscientific.comresearchgate.net
Vibrational Self-Consistent Field (VSCF) A variational method that includes anharmonic couplings between modes.Provides highly accurate frequency predictions that closely match experimental spectra. worldscientific.comresearchgate.net

This table compares different computational approaches for interpreting the vibrational spectra of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Analysis of Specific Vibrational Modes (e.g., Carbonyl Stretching Vibrations)iajpr.com

The detailed analysis of specific vibrational modes provides a molecular fingerprint, allowing for the identification and structural characterization of a compound. The carbonyl (C=O) stretching vibration is a particularly useful diagnostic tool in IR spectroscopy due to its high intensity and sensitivity to the local chemical environment. spectroscopyonline.com

In isoflavones, the carbonyl stretching mode typically appears in the region of 1600-1700 cm⁻¹. The exact position of this band can provide information about conjugation, ring strain, and intermolecular interactions. For instance, conjugation of the carbonyl group with a double bond or an aromatic ring, as is the case in isoflavones, lowers the C=O stretching frequency.

A comprehensive vibrational analysis involves the assignment of all observed bands to specific molecular motions. This is often achieved through a combination of experimental data (IR and Raman) and theoretical calculations, such as Density Functional Theory (DFT). For hydroxylated isoflavones, vibrational bands associated with δ(OH) modes are often mixed with ν(C=O) and ν(CC) modes in the 1550-1000 cm⁻¹ region. uc.pt A complete assignment of the experimental vibrational spectra is performed in light of the most stable conformers obtained for each molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation. This technique is particularly valuable for studying the photochemical behavior of "this compound" compounds.

Photochemical Reaction Processes and Absorbance Changes (e.g., 4-Methyl-7-Hydroxycoumarin)

UV-Vis spectroscopy is a primary tool for monitoring photochemical reactions. When a molecule absorbs UV or visible light, it is promoted to an excited electronic state, from which it can undergo various chemical transformations. These reactions can be followed by observing the changes in the UV-Vis absorption spectrum over time.

For 4-Methyl-7-Hydroxycoumarin, illumination with UV light leads to a significant decrease in the absorbance of its characteristic peak at 323 nm, accompanied by a slight blue shift. researchgate.net This indicates that the parent molecule is being consumed in a photochemical reaction. researchgate.net Such studies are essential for understanding the photostability and potential photochemical applications of these compounds. Coumarin (B35378) derivatives are known to undergo photoinduced cyclobutane ring formation and cleavage reactions. rsc.org The introduction of different functional groups can significantly influence the photochemical properties of the coumarin core.

Wavelength (nm)Observation upon UV IlluminationInterpretation
321Maximum absorbance in water:methanol (70:30) solution. iajpr.comCharacteristic absorption of 7-Hydroxy-4-Methyl coumarin.
323Significant decrease in absorbance and a slight blue shift. researchgate.netConsumption of the parent molecule in a photochemical reaction. researchgate.net

This table summarizes the absorbance changes observed for 4-Methyl-7-Hydroxycoumarin during photochemical processes.

Analysis of Electronic Spectra in Different Solvent Environments (e.g., Naphthyridine Derivatives)

Similar to vibrational spectra, the electronic absorption spectra of molecules are also sensitive to the solvent environment. The polarity of the solvent can influence the relative energies of the ground and excited electronic states, leading to shifts in the absorption maxima (λmax).

For naphthyridine derivatives, the electronic spectra have been analyzed in different solvents such as water and ethanol. worldscientific.com These studies help in understanding the nature of the electronic transitions (e.g., n-π* or π-π) and how they are affected by solute-solvent interactions. For instance, a hypsochromic (blue) shift with increasing solvent polarity is often characteristic of an n-π transition. iosrjournals.org The analysis of solvatochromic shifts can be further correlated with solvent parameters like the dielectric constant and refractive index to provide a more quantitative understanding of the solute-solvent interactions. researchgate.net In some cases, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate the absorption spectra in different solvents, which can then be compared with experimental results for validation. mdpi.com

SolventEffect on Electronic Spectra of Naphthyridine Derivatives
Water Can lead to shifts in λmax due to hydrogen bonding and high polarity.
Ethanol Also influences λmax through hydrogen bonding and its dielectric properties.

This table highlights the influence of different solvents on the electronic spectra of naphthyridine derivatives.

Isomerization Tendencies and Deviations from Planarity in Conjugated Systems (e.g., 7-Methyl-Calcitriol)

The conformational flexibility of conjugated systems, such as the triene system in vitamin D analogues like 7-Methyl-Calcitriol, is crucial to their biological activity. The planarity of the conjugated double bonds is a key factor governing the molecule's three-dimensional shape and its ability to interact with protein binding pockets, such as that of the vitamin D receptor (VDR). In principle, the conjugated triene system favors a planar arrangement to maximize π-orbital overlap. However, steric hindrance, introduced by substituents like a methyl group at the C7 position, can force deviations from this ideal planarity.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous picture of the molecular structure.

In synthetic chemistry, the unambiguous assignment of stereochemistry is critical. X-ray crystallography provides a direct and incontrovertible method for this purpose. A notable example is the structural elucidation of exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol. The stereochemistry of the exo isomer of this compound was unequivocally confirmed through single-crystal X-ray diffraction analysis. This technique was essential to differentiate it from its corresponding endo isomer, an assignment that can be challenging to confirm solely by other spectroscopic methods like NMR.

Crystallographic Data Summary
ParameterValue
Compoundexo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol
MethodSingle-Crystal X-ray Diffraction
OutcomeUnequivocal confirmation of the exo stereochemistry

X-ray crystallography not only reveals the structure of a single molecule but also provides detailed insights into how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions, which are fundamental to understanding the physical properties and biological functions of compounds. In studies of naphthyridine derivatives, X-ray diffraction has been instrumental in identifying and characterizing a variety of intermolecular forces.

Hydrogen bonds, in particular, play a crucial role in the crystal packing of many naphthyridine derivatives. These interactions can dictate the formation of specific supramolecular architectures, such as dimers or extended chains. nih.gov For example, studies have shown that stable dimeric structures can be assembled through quadruplex intermolecular hydrogen bonds between two naphthyridine molecules. nih.gov The analysis of crystal structures allows for the precise measurement of hydrogen bond distances and angles, providing quantitative data on the strength and geometry of these interactions.

The study of molecular packing reveals how molecules arrange themselves in a solid state, which influences properties such as solubility and stability. The conformational landscape refers to the range of three-dimensional shapes a molecule can adopt. X-ray crystallography is a powerful tool for investigating both aspects.

In the analysis of compounds structurally related to the furo[3,2-g]pteridine core, such as furo-[3,2-g]- researchgate.net-benzopyran-7-one derivatives, X-ray diffraction has provided key insights. researchgate.net For one such derivative, it was found that the three-ring framework of the molecule is nearly planar. researchgate.net However, a side chain attached to the ring system exhibited significant folding and was inclined relative to the planar core. researchgate.net This type of detailed conformational information is vital for understanding how the molecule might present itself to a biological target. The crystal structure also reveals the packing arrangement, showing how the planar and non-planar parts of the molecules interact with their neighbors in the lattice.

Structural Features of a Furo[3,2-g]benzopyran-7-one Derivative
Structural FeatureObservation from X-ray CrystallographySource
Ring SystemThe three-ring framework is nearly planar. researchgate.net
Side Chain ConformationPossesses significant folding and is inclined to the ring system. researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c researchgate.net

Computational Chemistry for Spectroscopic Data Correlation and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental techniques, providing a theoretical framework to interpret spectroscopic data, predict molecular properties, and explore molecular structures and dynamics.

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations in chemistry and molecular sciences. It offers a favorable balance between computational cost and accuracy, making it applicable to a wide range of molecular systems. DFT methods are used to calculate the electronic structure of molecules, from which numerous properties can be derived, including optimized geometries, reaction energies, and spectroscopic parameters.

In the study of naphthyridine derivatives, for instance, DFT calculations have been employed to support the assignment of electronic absorption spectra. The calculated transitions can be correlated with experimental UV-Vis spectra, confirming that observed absorptions are due to specific electronic transitions, such as π→π* transitions. DFT is also utilized to study reaction mechanisms, providing insights into the energetics of transition states and intermediates that are often inaccessible experimentally. This theoretical approach is invaluable for rationalizing observed chemical behavior and for the predictive design of new molecules with desired properties.

Theoretical Analysis of Rotational Spectra and Torsional States (e.g., S-Methyl Thioformate)

The rotational spectra of molecules with methyl groups are often complicated by the internal rotation of the methyl top, which leads to the splitting of rotational transitions into A and E symmetry species. A thorough theoretical analysis is essential to accurately model these spectra and extract detailed structural and dynamic information. S-methyl thioformate (CH₃SC(O)H) serves as an excellent case study for the theoretical analysis of rotational spectra and torsional states.

In a comprehensive study, the millimeter-wave spectrum of S-methyl thioformate was recorded and analyzed to understand its rotational and torsional dynamics. aanda.orgnih.gov The theoretical model required to analyze its spectrum must account for the internal rotation of the methyl group, which is hindered by a potential barrier. nih.gov For this purpose, the BELGI-Cs code, which utilizes the rho-axis method (RAM), is employed. This program is particularly effective for molecules with a single methyl rotor and allows for a global fit of the rotational transitions in the ground and excited torsional states. aanda.orgnih.govaanda.org

The analysis of S-methyl thioformate involved a global fit of 3545 newly measured lines combined with 54 previously recorded microwave transitions for the ground state (νt = 0), along with 1391 transitions for the first excited torsional state (ν₁₈ = 1). aanda.orgaanda.org This extensive dataset allowed for the precise determination of spectroscopic constants. A key finding from this analysis was the value of the potential barrier (V₃) hindering the methyl group's internal rotation, which was determined to be 127.4846(15) cm⁻¹. aanda.orgaanda.org This relatively low barrier results in significant splitting between the A and E lines in the spectrum. aanda.orgaanda.org

The theoretical predictions for the torsional frequency mode (ν₁₈) for cis-S-methyl thioformate place it between 80 and 111 cm⁻¹, depending on the level of theory used. nih.govaanda.org The successful application of the theoretical model not only allows for the accurate reproduction of the experimental spectra but also provides crucial data for astrophysical searches of such molecules in the interstellar medium. aanda.orgnih.govaanda.org

Table 1: Spectroscopic Parameters for S-Methyl Thioformate

ParameterValueUnit
V₃ Barrier127.4846(15)cm⁻¹
Ground State (νt = 0) Transitions3599
1st Excited Torsional State (ν₁₈ = 1) Transitions1391
2nd Excited Torsional State (ν₁₈ = 2) A-species Transitions164

TD-B3LYP Calculations for Electronic Properties and Spectral Prediction

Time-dependent density functional theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for calculating the electronic properties of organic compounds.

TD-B3LYP calculations are employed to determine vertical excitation energies, oscillator strengths, and maximum absorption wavelengths (λₘₐₓ), which are crucial for interpreting experimental UV-Vis spectra. This method has been successfully applied to a wide range of molecules, from cyanopolyynes to various 4H-benzo[h]chromene derivatives, to understand their electronic structure and optical properties. ekb.egnih.gov

The process begins with the optimization of the molecule's ground-state geometry using DFT, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p). ekb.eg Following this, TD-DFT calculations are performed on the optimized structure to predict the electronic transitions. The results provide insights into the nature of these transitions, often characterized by the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, in the study of 4H-benzo[h]chromene derivatives, TD-B3LYP calculations were used to investigate their electronic spectra in various solvents. ekb.eg The calculations helped to understand the origin of the spectral bands and the effect of solvent polarity on the electronic transitions. Similarly, in the analysis of cyanopolyynes, the performance of fifteen different functionals, including B3LYP, was assessed for their ability to reproduce experimental electronic excitation energies. It was found that functionals like ωB97X, CAM-B3LYP, and B3LYP provided acceptable reproductions of the spectroscopic parameters. nih.gov

The data generated from these calculations are invaluable for predicting and confirming the electronic spectra of new or uncharacterized methyl-containing compounds. They also allow for the investigation of intramolecular charge transfer and the estimation of nonlinear optical properties. ekb.eg

Table 2: Representative Data from TD-B3LYP Calculations

Compound ClassCalculated PropertiesTypical Basis Set
4H-benzo[h]chromene derivativesExcitation Energies, Oscillator Strength, λₘₐₓ, NLO properties6-311++G(d,p)
CyanopolyynesVibrationless Electronic Excitation Energies, Vibrational Frequencies in Excited StatesTriple-ζ quality (e.g., aug-cc-pVTZ)
8-Hydroxyquinoline DerivativesExcitation Energies, Oscillator Strength, Molecular Orbital Contributions6-311++G**

Biological Activities and Pharmacological Potential of Methyl 7 Compounds

Anticancer and Cytotoxic Properties

Investigations into certain methyl-substituted compounds have demonstrated their ability to inhibit cancer cell growth and induce cytotoxic effects, suggesting their promise as potential antineoplastic agents.

Evaluation of Cytotoxic Effects Against Various Cancer Cell Lines

A series of Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been synthesized and evaluated for their antitumoral potential against several human cancer cell lines. These include gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) mdpi.comnih.gov. Promising derivatives within this class, characterized by GI50 values of 11 µM or less, exhibited selective cytotoxicity, particularly against AGS or CaCo-2 cell lines mdpi.com. For instance, methoxylated compounds such as 2b (2-OMeC6H4), 2f (3,4-diOMeC6H3), and 2g (3,5-diOMeC6H3) demonstrated notable activity against the AGS cell line, with GI50 values of 9.8 µM, 9.2 µM, and 7.8 µM, respectively. Compound 2f also showed low GI50 values (below 10 µM) against the CaCo-2 cell line mdpi.com.

Compound ClassRepresentative CompoundCancer Cell LineGI50 (µM)Selectivity
This compound-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylatesCompound 2b (2-OMeC6H4)AGS (Gastric Adenocarcinoma)9.8Selective for AGS
This compound-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylatesCompound 2f (3,4-diOMeC6H3)AGS (Gastric Adenocarcinoma)9.2Selective for AGS and CaCo-2
This compound-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylatesCompound 2f (3,4-diOMeC6H3)CaCo-2 (Colorectal Adenocarcinoma)< 10Selective for AGS and CaCo-2
This compound-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylatesCompound 2g (3,5-diOMeC6H3)AGS (Gastric Adenocarcinoma)7.8Selective for AGS

Specific cytotoxic data for "this compound-chloroisoquinoline-4-carboxylate," "9-Methyl-7-bromoeudistomin D," and "this compound-ketocholate" against various cancer cell lines were not detailed in the provided search results.

Mechanistic Investigations of Cell Cycle Perturbation and Apoptosis Induction

Further mechanistic studies on the methoxylated This compound-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (compounds 2b, 2f, and 2g) were conducted to understand their effects on cell cycle progression and apoptosis induction in the AGS cell line mdpi.comnih.gov. While these compounds inhibited cell growth, the most active and selective compound, 2g (GI50 = 7.8 µM), resulted in an atypical distribution of cells during cell cycle analysis. Notably, the observed cell death was not characterized by typical apoptotic markers, suggesting that these compounds may exert their growth inhibitory effects through a different, non-apoptotic mechanism in AGS cells mdpi.com.

Assessment of Cytotoxicity on Non-Tumorigenic Cell Lines

An important aspect of evaluating potential therapeutic agents is their selectivity towards cancer cells over normal cells. The This compound-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates demonstrated favorable selectivity, as they did not exhibit significant toxicity against the Vero (African green monkey kidney) non-tumor cell line. Their GI50 values for Vero cells were considerably higher than those observed for the cancer cell lines, indicating a degree of selective action mdpi.comnih.gov.

Similarly, 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were assessed for their cytotoxicity on non-tumorigenic cell lines, specifically human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) mdpi.comresearchgate.netsemanticscholar.org. One derivative, compound 3g, showed a low capacity to induce damage in these pseudonormal cells, suggesting a potentially favorable safety profile in terms of general cellular toxicity mdpi.com.

Antimicrobial Properties

Beyond their anticancer potential, certain methyl-substituted compounds have exhibited significant antimicrobial activities against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 4-Methyl-7-ethylcoumarin have shown promising antibacterial efficacy. Specifically, compounds 4 and 6 from a series of new 4-methyl-7-ethylcoumarin derivatives bearing an azo group demonstrated broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria rdd.edu.iqresearchgate.net. Another derivative, compound 7, exhibited good activity against Gram-positive Staphylococcus aureus and Micrococcus luteus, and potent activity against Gram-negative E. coli, with minimum inhibitory concentration (MIC) values ranging from 31 to 300 µg/ml orientjchem.org. Compound 7, in particular, showed the lowest MIC value of 31 µg/ml against E. coli orientjchem.org.

Further studies on 7-oxycoumarinyl amino alcohols, derived from 4-methyl-7-oxycoumarin, revealed moderate to excellent in vitro activity against various Gram-positive and Gram-negative bacterial strains, with MIC values spanning from 1.09 to 75 μg/mL jetir.org. Compound 9 was identified as the most potent among these, displaying activity against Pseudomonas aeruginosa (1.09 μg/mL), E. coli (25 μg/mL), Klebsiella pneumoniae (6.25 μg/mL), Proteus vulgaris (6.25 μg/mL), and Bacillus subtilis (12.5 μg/mL) jetir.org.

5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have also been screened for their antimicrobial properties. Compound 3g from this series displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM mdpi.comresearchgate.netsemanticscholar.org.

Compound ClassRepresentative CompoundBacterial Strain (Gram-Positive/Negative)MIC (µg/mL or µM)
4-Methyl-7-ethylcoumarin DerivativesCompound 7Escherichia coli (Gram-Negative)31 µg/mL
4-Methyl-7-ethylcoumarin DerivativesCompound 7Staphylococcus aureus (Gram-Positive)40 µg/mL
4-Methyl-7-ethylcoumarin DerivativesCompound 7Micrococcus luteus (Gram-Positive)40 µg/mL
4-Methyl-7-oxycoumarin DerivativesCompound 9Pseudomonas aeruginosa (Gram-Negative)1.09 µg/mL
4-Methyl-7-oxycoumarin DerivativesCompound 9Escherichia coli (Gram-Negative)25 µg/mL
4-Methyl-7-oxycoumarin DerivativesCompound 9Klebsiella pneumoniae (Gram-Negative)6.25 µg/mL
4-Methyl-7-oxycoumarin DerivativesCompound 9Proteus vulgaris (Gram-Negative)6.25 µg/mL
4-Methyl-7-oxycoumarin DerivativesCompound 9Bacillus subtilis (Gram-Positive)12.5 µg/mL
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesCompound 3gPseudomonas aeruginosa (Gram-Negative)0.21 µM
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesCompound 3gEscherichia coli (Gram-Negative)0.21 µM

Antifungal Efficacy Against Mycotoxigenic Fungi

4-Methyl-7-hydroxycoumarin Derivatives have demonstrated significant antifungal activity. Coumarin (B35378) derivatives, particularly those modified with thiosemicarbazide (B42300) and thiazolidinone moieties, exhibited very high activity against four foodborne mycotoxigenic fungi: Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides nih.govresearchgate.net. Among these, 4-thiazolidinones generally showed superior antifungal activity compared to thiosemicarbazides. Fusarium graminearum was found to be the most susceptible fungal strain, while Fusarium verticillioides was the most resistant nih.govresearchgate.net. Schiff bases derived from 7-hydroxy-4-methylcoumarin also displayed antifungal potential against Helminthosporium sp. and Fusarium sp., with 8-((4-chlorophenylimino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one showing particularly significant activity connectjournals.com. Other 4-hydroxycoumarin (B602359) derivatives showed strong microbiological activity, with inhibition percentages against fungi ranging from 6% to 26% samipubco.com. Compound 4 from this series exhibited the strongest inhibitory effect against Candida albicans samipubco.com.

5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones also showed moderate antifungal activity mdpi.comresearchgate.netsemanticscholar.org, with compound 3g displaying high antifungal activity mdpi.com. Additionally, some 4-Methyl-7-ethylcoumarin derivatives exhibited moderate activity against fungi when compared to nystatin (B1677061) rdd.edu.iqresearchgate.net. Compound 7 from this group demonstrated stronger antifungal activities than other synthesized derivatives uobaghdad.edu.iq. Certain 7-oxycoumarinyl amino alcohols (derived from 4-methyl-7-oxycoumarin) showed considerable activity against fungal strains Candida albicans and Saccharomyces cerevisiae, with compound 9 having an MIC value of 6.25 μg/mL jetir.org.

Compound ClassRepresentative CompoundFungal StrainObserved Effect / MIC
4-Methyl-7-hydroxycoumarin Derivatives (Thiosemicarbazide/Thiazolidinone)Various derivativesAspergillus flavus, A. ochraceus, Fusarium graminearum, F. verticillioidesVery high growth inhibition; 4-thiazolidinones generally better nih.govresearchgate.net
4-Methyl-7-hydroxycoumarin Derivatives (Schiff Bases)8-((4-chlorophenylimino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-oneHelminthosporium sp., Fusarium sp.Significant antifungal potential connectjournals.com
4-Hydroxycoumarin DerivativesCompound 4Candida albicansStrongest inhibitory effect (Inhibition zone: 11-26 mm) samipubco.com
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesCompound 3gVarious fungiHigh antifungal activity mdpi.com
4-Methyl-7-ethylcoumarin DerivativesCompound 7Various fungiStronger activities compared to other derivatives uobaghdad.edu.iq
4-Methyl-7-oxycoumarin DerivativesCompound 9Candida albicans, Saccharomyces cerevisiaeMIC = 6.25 µg/mL jetir.org

Anti-inflammatory Potential

The investigation into the anti-inflammatory properties of "this compound" compounds highlights their potential to modulate inflammatory pathways.

Investigation of Inflammatory Pathway Modulation (e.g., this compound-ketocholate, this compound-(2-(2-(3-fluorophenyl)-5-methyloxazol-4-yl)ethoxy)-2-oxochroman-3-carboxylate)

This compound-ketocholate, a derivative of bile acid, has been explored for its potential anti-inflammatory properties, alongside its roles in bile acid synthesis and lipid metabolism wikipedia.org. While research indicates its general involvement in biological processes that may include anti-inflammatory effects, specific detailed mechanisms of inflammatory pathway modulation, such as direct inhibition of particular cytokines or enzymes like NF-κB or COX, were not explicitly detailed in the available research for this compound. Similarly, this compound-(2-(2-(3-fluorophenyl)-5-methyloxazol-4-yl)ethoxy)-2-oxochroman-3-carboxylate is recognized for its potential anti-inflammatory activities, stemming from its chroman core structure, which is common in various natural products and pharmaceuticals nih.gov. However, specific research findings detailing its precise modulation of inflammatory pathways were not available.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Many "this compound" compounds exhibit significant antioxidant activity, primarily through their ability to scavenge free radicals.

Evaluation of Scavenging Activity Against DPPH and Galvinoxyl Radicals (e.g., 4-Methyl-7-ethylcoumarin Derivatives, 4-Methyl-7-hydroxycoumarin Derivatives, this compound-(2-(2-(3-fluorophenyl)-5-methyloxazol-4-yl)ethoxy)-2-oxochroman-3-carboxylate)

Derivatives of 4-Methyl-7-ethylcoumarin have been synthesized and evaluated for their antioxidant potential, demonstrating scavenging activity against the DPPH radical nih.govnih.govcdutcm.edu.cn. For instance, certain 4-methyl-7-alkynyl coumarin derivatives showed significant DPPH scavenging activity, with a hydroxymethyl, 4-hydroxyphenyl, or 4-aminophenyl moiety yielding 63.3%, 74.2%, and 70.8% inhibition, respectively, at a concentration of 100 μg/mL nih.govwikipedia.org. This activity was compared to BHT, which scavenged approximately 90% of DPPH at the same concentration nih.govwikipedia.org.

Table 1: DPPH Scavenging Activity of 4-Methyl-7-alkynyl Coumarin Derivatives

Derivative MoietyConcentration (μg/mL)DPPH Inhibition (%)Standard (BHT) Inhibition (%)
Hydroxymethyl10063.3~90
4-Hydroxyphenyl10074.2~90
4-Aminophenyl10070.8~90

4-Methyl-7-hydroxycoumarin derivatives have also shown potent antioxidant activity. Studies using the DPPH assay revealed that some of these compounds exhibited high scavenging effectiveness. For example, in one study, compounds 2, 3, and 4 (derivatives of 4-methyl-7-hydroxycoumarin) showed DPPH scavenging percentages of 86.0% ± 2.00, 87.0% ± 5.00, and 90.0% ± 3.0, respectively, at 1000 μg/mL. These results were comparable to ascorbic acid, which demonstrated 91.00% ± 1.5 inhibition. The presence of a hydroxyl group at position 7 significantly improves peroxide scavenging, with an IC50 value of 7029 mg/L for the 7-hydroxy derivative, compared to 24,902 mg/L for unsubstituted coumarin wikipedia.org. Adding a methyl group at position 4 in addition to the hydroxyl group at position 7, however, was observed to decrease peroxide scavenging (IC50 = 11,014 mg/L), indicating specific structure-activity relationships wikipedia.org. Thiosemicarbazide and thiazolidinone moieties substituted onto 4-methyl-7-hydroxycoumarin have been shown to enhance scavenging activity towards both DPPH and galvinoxyl radicals, with some compounds exhibiting activity comparable to or better than ascorbic acid.

Table 2: DPPH Scavenging Activity of 4-Methyl-7-hydroxycoumarin Derivatives

Compound (Derivative of 4-Methyl-7-hydroxycoumarin)Concentration (μg/mL)DPPH Inhibition (%)Standard (Ascorbic Acid) Inhibition (%)
Compound 2100086.0 ± 2.0091.00 ± 1.5
Compound 3100087.0 ± 5.0091.00 ± 1.5
Compound 4100090.0 ± 3.091.00 ± 1.5

This compound-(2-(2-(3-fluorophenyl)-5-methyloxazol-4-yl)ethoxy)-2-oxochroman-3-carboxylate is noted for its potential antioxidant properties nih.gov. However, specific quantitative data regarding its scavenging activity against DPPH and galvinoxyl radicals was not explicitly detailed in the provided information.

Enzyme and Receptor Interaction Studies

"this compound" compounds also demonstrate interactions with various biological targets, including enzymes and receptors, which contribute to their pharmacological potential.

Glycosidase Enzyme Inhibition and Specificity Studies (e.g., Methyl 6,7-Anhydroglucoheptopyranoside)

Methyl 6,7-Anhydroglucoheptopyranoside is a sugar derivative that has been investigated for its potential applications in medicinal chemistry, particularly as an inhibitor of enzymes involved in carbohydrate metabolism. Glycosides like Methyl 6,7-Anhydroglucoheptopyranoside are valuable tools for studying the specificity of enzymes such as glycosidases, which are crucial for the breakdown of glycosidic bonds in carbohydrates. Research in this area explores how the unique anhydro bridge between the 6th and 7th carbon atoms of the glucose ring in this compound influences its interaction with and inhibition of these enzymes.

Vitamin D Receptor (VDR) Binding Affinity and Transcriptional Activation (e.g., 7-Methyl-Calcitriol and 7-Methyl-19-norcalcitriol)

While calcitriol (B1668218) (1,25-dihydroxycholecalciferol) is the active form of vitamin D and is well-known for binding to and activating the Vitamin D Receptor (VDR), leading to the increased expression of numerous genes, specific research findings detailing the binding affinity and transcriptional activation of 7-Methyl-Calcitriol and 7-Methyl-19-norcalcitriol were not found in the provided search results. Calcitriol exerts its effects by forming a heterodimer with the retinoid X receptor (RXR) upon VDR binding, which then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) to regulate gene expression. Analogs of calcitriol, such as falecalcitriol (B1672039), have been studied for their VDR binding and transcriptional activity, with falecalcitriol showing higher potency and longer duration of action compared to calcitriol in some systems nih.gov. However, information specific to the "7-Methyl" modifications of calcitriol and 19-norcalcitriol was not available.

Investigation of Interactions with Specific Biological Targets, Enzymes, or Receptors (e.g., this compound-((1R,2R,3R)-3-hydroxy-2-((E)-(3S)-3-hydroxy-4-(m-methoxymethylphenyl)-1-butenyl)-5-oxocyclopentyl)-5-thiaheptanoate, this compound-(2-(2-(3-fluorophenyl)-5-methyloxazol-4-yl)ethoxy)-2-oxochroman-3-carboxylate)

The compound this compound-((1R,2R,3R)-3-hydroxy-2-((E)-(3S)-3-hydroxy-4-(m-methoxymethylphenyl)-1-butenyl)-5-oxocyclopentyl)-5-thiaheptanoate, also known as Rivenprost (ONO-4819), is a complex organic compound with a structure suggesting potential biological activity as an inhibitor or modulator of specific enzymes or receptors ontosight.ainih.gov. Its potential applications lie within pharmacology and medicinal chemistry. Rivenprost has been identified as a prostanoid and is under investigation in clinical trials for conditions such as ulcerative colitis nih.govnih.gov. It has been specifically noted as an EP4 receptor agonist researchmap.jpzhanggroup.org.

Another compound, this compound-(2-(2-(3-fluorophenyl)-5-methyloxazol-4-yl)ethoxy)-2-oxochroman-3-carboxylate (CHEMBL477644), possesses a chroman core, a scaffold frequently found in natural products and pharmaceuticals ontosight.ai. Its chemical structure, including a fluorophenyl group attached to an oxazol ring and methoxy (B1213986) and methyl ester groups, suggests a unique pharmacological profile ontosight.ai. Compounds with similar structural characteristics have been explored for anti-inflammatory, antioxidant, and anticancer properties ontosight.ai. The specific biological activity of this compound is anticipated to involve interactions with biological targets such as enzymes, receptors, or proteins ontosight.ai.

Inhibition of Key Kinases (e.g., Glycogen Synthase Kinase-3, CDK5 Protein Kinase) by Fused Pyridine (B92270) Derivatives

Fused pyridine derivatives have demonstrated significant inhibitory activity against several disease-relevant protein kinases, including Glycogen Synthase Kinase-3 (GSK-3) and CDK5 protein kinase researchgate.netresearchgate.netnih.govresearchgate.netnih.govekb.eg. GSK-3 plays a crucial role in various biochemical pathways, particularly in energy regulation, making it an attractive target for pharmacological intervention in diseases like non-insulin dependent diabetes mellitus nih.gov. However, developing selective inhibitors for GSK-3 is challenging due to its homology with other vital kinases, such as cyclin-dependent protein kinase CDC2 nih.gov.

Research has identified novel series of pyridine derivatives that potently inhibit GSK-3, with some achieving low nanomolar potency and remarkable selectivity nih.gov. For instance, certain 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have shown inhibitory effects against GSK-3 (IC50 = 1.5 µM) and CDK5 (IC50 = 0.41 µM), with 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile identified as a potential lead compound for Alzheimer's disease treatment researchgate.netnih.gov. Other pyrazolo[3,4-c]pyridines have also shown interesting inhibitory activity against GSK3α/β, CLK1, and DYRK1A, exhibiting good selectivity and structure-activity relationships jst.go.jp.

A notable example of kinase inhibition by fused pyridine derivatives is presented in the table below:

Compound ClassTarget KinaseIC50 (µM)Reference
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesCDK50.41 researchgate.netnih.gov
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesGlycogen Synthase Kinase-31.5 researchgate.netnih.gov
Pyrazolo[3,4-c]pyridinesGSK3α/βVaried jst.go.jp
Pyrazolo[3,4-b]pyridine frameworkCDK20.24-4.45 nih.gov

Antiviral Activities

Anti-Influenza A Virus Activity, Including H1N1 and H3N2 Strains (e.g., 6-Methyl-7-substituted-7-Deaza Purine (B94841) Nucleoside Analogs)

6-Methyl-7-substituted-7-deaza purine nucleoside analogs have been investigated for their antiviral activities, particularly against influenza A virus strains, including H1N1 and H3N2 nih.govresearchgate.netnih.gov. The emergence of viral resistance to existing antiviral drugs, such as adamantanes and neuraminidase inhibitors, has underscored the necessity for novel therapeutic agents that can target diverse aspects of the viral replication cycle nih.gov.

Studies have identified several effective compounds within this class. For instance, compounds 5x and 5z demonstrated potent anti-influenza A activity against both H1N1 and H3N2 strains. Compound 5x exhibited IC50 values of 5.88 µM for H1N1 and 6.95 µM for H3N2, while compound 5z showed even greater potency with IC50 values of 3.95 µM for H1N1 and 3.61 µM for H3N2 researchgate.netnih.gov. Based on its selectivity index, compound 5x has been proposed as a chemical probe for further lead optimization studies aimed at developing effective anti-influenza A virus agents researchgate.netnih.gov. This class of compounds, particularly 6-methyl 7-position deazapurine nucleosides, has shown broad-spectrum inhibitory effects on influenza A virus, with some compounds exhibiting lower half-inhibitory concentrations for H1N1 and H3N2 than the positive control ribavirin (B1680618) google.com.

The antiviral efficacy of specific 6-methyl-7-substituted-7-deaza purine nucleoside analogs is summarized below:

CompoundTarget Virus StrainIC50 (µM)Reference
5xInfluenza A (H1N1)5.88 researchgate.netnih.gov
5xInfluenza A (H3N2)6.95 researchgate.netnih.gov
5zInfluenza A (H1N1)3.95 researchgate.netnih.gov
5zInfluenza A (H3N2)3.61 researchgate.netnih.gov

Lead Optimization Studies for Antiviral Agents

Lead optimization studies for antiviral agents often involve the diversification of nucleoside analogues, which are known to be effective antiviral drugs for various pathogenic viral infections, including HIV, hepatitis, and SARS-CoV-2 biorxiv.org. The continuous emergence of new viruses necessitates the development of novel antivirals and robust lead optimization strategies biorxiv.org.

In the context of "this compound" related compounds, the potent anti-influenza A activity observed with 6-methyl-7-substituted-7-deaza purine nucleoside analogs, particularly compound 5x, highlights its potential for further lead optimization researchgate.netnih.gov. The design and synthesis of nucleoside analog inhibitors represent an active field of research aimed at addressing viral resistance and improving treatment outcomes nih.gov. The core structure of such compounds is often critical for potent antiviral efficacy, opening avenues for further lead optimization and mechanistic investigations biorxiv.org.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Elucidation of Structural Determinants for Biological Potency (e.g., 7-Methyl Vitamin D Analogues)

The elucidation of Structure-Activity Relationships (SAR) is fundamental to understanding how chemical modifications influence the biological potency of compounds. In the realm of "this compound" compounds, 7-methyl vitamin D analogues provide a compelling example of SAR studies. Two novel vitamin D analogues, 7-methyl-1α,25-(OH)2D3 (compound 12) and 7-methyl-1α,25-(OH)2-19-nor-D3 (compound 26), were synthesized and biologically evaluated to gain insights into the structure-function relationships of vitamin D nih.govresearchgate.netresearchgate.net.

A summary of the VDR binding ability of 7-Methyl Vitamin D Analogues is provided below:

CompoundStructural ModificationVDR Binding AbilityReference
7-methyl-1α,25-(OH)2D3 (Compound 12)Methyl at C-7Good nih.govresearchgate.netresearchgate.net
7-methyl-1α,25-(OH)2-19-nor-D3 (Compound 26)Methyl at C-7, 19-norGood nih.govresearchgate.netresearchgate.net

Advanced Research Applications and Future Directions for Methyl 7 Compounds

Strategic Intermediates in Complex Organic Synthesis

Methyl 7-substituted compounds serve as valuable building blocks and intermediates in the synthesis of more complex organic molecules. Their specific functional groups and structural features allow for targeted reactions and the construction of intricate molecular architectures.

Role of this compound-Chloroisoquinoline-4-carboxylate in Synthesizing More Complex Organic Molecules

This compound-chloroisoquinoline-4-carboxylate, an isoquinoline (B145761) derivative, acts as a versatile intermediate in organic synthesis. Isoquinoline derivatives are structurally characterized by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring. This compound, with a chlorine atom at the 7-position and a methyl carboxylate at the 4-position, can undergo various transformations to build more complex structures. While the specific synthesis of complex molecules using this compound-chloroisoquinoline-4-carboxylate is not detailed in the search results, isoquinoline derivatives in general are utilized as building blocks for synthesizing more complex organic molecules and heterocycles. smolecule.comcymitquimica.com The presence of the chlorine atom provides a site for coupling reactions, while the ester group can be modified or utilized in further synthetic steps.

This compound-Oxoheptanoate as a Key Intermediate in Prostanoid Synthesis

This compound-oxoheptanoate is a crucial intermediate in the synthesis of prostanoids, a class of potent lipid compounds with diverse physiological roles. google.comgoogleapis.com It is particularly useful in the synthesis of prostaglandins, such as Mexiprostil®. google.comgoogleapis.com The compound can be obtained from the conversion of ricinoleic acid, a renewable natural material. google.comgoogleapis.com A process involving the fermentation of ricinoleic acid can yield this compound-oxoheptanoate. google.com Another synthetic route involves the reaction of cycloheptanone (B156872) with potassium persulfate, followed by oxidation. researchgate.net this compound-oxoheptanoate can also be transformed into 7-aminoheptanoic acid through reductive amination and hydrolysis steps. google.comgoogleapis.com The reaction of 1-morpholinocyclopentene with this compound-oxoheptanoate, followed by acid-catalyzed double bond isomerization, provides a method for synthesizing prostanoid synthons. unife.it

Probes for Biological Recognition Processes

Certain this compound compounds are explored for their utility as probes to study biological recognition processes. These compounds can interact with specific biological molecules, allowing researchers to investigate molecular interactions and pathways. For instance, sugar derivatives like methyl 6,7-anhydroglucoheptopyranoside are being researched for their potential as probes for studying biological recognition processes, such as the specificity of enzymes involved in carbohydrate metabolism. ontosight.ai Fluorescent molecular probes, some of which may incorporate methyl-substituted structures, are widely used for detecting biological substances and studying interactions with ions, small and large molecules, and for intracellular imaging. mdpi.com The design of such probes often involves incorporating a fluorescent reporter and a recognition moiety. mdpi.combeilstein-journals.org

Reagents for RNA Structure Elucidation and SHAPE Analysis (e.g., 1-Methyl-7-Nitroisatoic Anhydride)

1-Methyl-7-nitroisatoic anhydride (B1165640) (1M7) is a significant reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) analysis, a technique for probing RNA structure and dynamics. nih.govmedchemexpress.comresearchgate.nettcichemicals.comfredonia.edu SHAPE chemistry assesses the local nucleotide flexibility in RNA at single-nucleotide resolution by exploiting the structure-based gating of the reactivity of the ribose 2'-hydroxyl group. researchgate.nettcichemicals.com 1M7 is a fast-acting SHAPE reagent that reacts significantly more rapidly with RNA to form 2'-O-adducts compared to earlier reagents like N-methylisatoic anhydride (NMIA). researchgate.nettcichemicals.com This rapid reactivity allows for the interrogation of RNA structure to be completed quickly, for example, within 70 seconds. researchgate.net SHAPE analysis with 1M7 can accurately report the secondary and tertiary structure of RNA and can be used to predict RNA secondary structure with high accuracy. researchgate.net The reagent detects local nucleotide flexibility, with reactive positions indicating flexibility and unreactive positions suggesting nucleotide base pairing. fredonia.edu The modification sites are then analyzed by primer extension, typically using fluorescently labeled primers, followed by electrophoresis and data analysis to determine RNA secondary structure information. medchemexpress.comfredonia.edu 1M7 is considered a versatile SHAPE reagent with low nucleotide bias and is suitable for both in vitro and in vivo applications. tcichemicals.com

Here is a comparison of some SHAPE reagents, including 1M7:

SHAPE ReagentHalf-LifeCharacteristics
N-Methylisatoic Anhydride (NMIA)430 secWidely used, unsuitable for intracellular RNA modification. tcichemicals.com
1-Methyl-7-Nitroisatoic Anhydride (1M7)14 secWidely used, low nucleotide bias, favors in vivo use. tcichemicals.com Reacts rapidly. researchgate.net
1-Methyl-6-nitroisatoic Anhydride (1M6)31 secSimilar to 1M7, high versatility, suitable for cell-free assays. tcichemicals.com
Benzoyl Cyanide (BzCN)0.25 secUseful for tracking rapid RNA folding, fast reaction rate. tcichemicals.com

Exploration in Medicinal Chemistry and Drug Discovery Platforms

This compound compounds are also being explored within medicinal chemistry and drug discovery platforms due to their potential biological activities and roles in metabolic processes.

Development of Novel Therapeutic Agents for Metabolic Disorders (e.g., this compound-ketocholate)

This compound-ketocholate, a derivative of cholic acid (a primary bile acid), is a chemical compound belonging to the class of bile acids. ontosight.ai Bile acids are essential for fat digestion and absorption and are synthesized in the liver from cholesterol. ontosight.ai this compound-ketocholate has a keto group at the 7-position and hydroxyl groups at the 3-alpha and 12-alpha positions, along with a methyl ester. ontosight.ai Research has investigated this compound-ketocholate and related bile acid derivatives for their roles in various biological processes, including bile acid synthesis and lipid metabolism. ontosight.ai They are also being explored as potential therapeutic agents for treating diseases related to bile acid and lipid metabolism disorders. ontosight.ai Metabolic disorders, such as obesity, type 2 diabetes, and cardiovascular disease, involve the dysregulation of glucose and lipid metabolism. mdpi.com Bile acids, including derivatives like this compound-ketocholate, are recognized as signaling molecules that regulate glucose, lipid, and energy metabolism through complex pathways. frontiersin.org While this compound-ketocholate itself is being studied, other compounds are also being investigated for metabolic disorders, such as inhibitors of Ketohexokinase C (KHK-C), an enzyme involved in fructose (B13574) metabolism, which is a promising therapeutic target for fructose-driven metabolic disorders. mdpi.com

Identification of Bioactive Compounds with Broad Pharmacological Profiles

Thiazolopyrimidine derivatives, a class to which many "this compound" type compounds belong, are recognized for their broad pharmacological activities. These compounds have demonstrated promising properties across various biological targets, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects ontosight.aiijnc.irderpharmachemica.comresearchgate.net. Their unique fused heterocyclic structure, combining thiazole (B1198619) and pyrimidine (B1678525) rings, contributes to their diverse biological actions ontosight.aiijnc.irderpharmachemica.com. For instance, certain thiazolopyrimidines have exhibited antimicrobial activity against bacteria and fungi, potentially by interfering with DNA synthesis or inhibiting essential microbial enzymes ontosight.ai. Furthermore, some derivatives have shown anticancer activity, possibly through the inhibition of cell proliferation or the induction of apoptosis in cancer cells ontosight.aiddtjournal.com. The broad spectrum of biological activities associated with thiazolopyrimidines makes them valuable candidates for the development of new therapeutic agents ontosight.ai.

High-Throughput Screening Compounds for Drug Development

High-Throughput Screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid testing of vast numbers of chemical and biological compounds against specific biological targets bmglabtech.comnih.govjapsonline.comyoutube.com. This automated methodology, leveraging robotics and advanced IT solutions, significantly accelerates the identification of potential drug candidates, often referred to as "hits" or "leads" bmglabtech.comjapsonline.comyoutube.com.

Applications in Astrochemistry and Interstellar Medium Studies

Methyl-containing compounds, such as S-Methyl Thioformate (CH₃SC(O)H), play a notable role in astrochemistry and the study of the interstellar medium (ISM). S-Methyl Thioformate is a monosulfur derivative of methyl formate (B1220265) (CH₃OC(O)H), a molecule that is relatively abundant in the ISM researchgate.netnih.govresearchgate.netaip.org. Its thermodynamic stability makes it a plausible candidate for detection in the ISM researchgate.netnih.govresearchgate.net.

Research in astrochemistry involves astronomical observations, modeling, and theoretical and experimental laboratory investigations to characterize molecules in space researchgate.net. S-Methyl Thioformate has been spectroscopically characterized, with studies focusing on its ground and excited torsional states to aid in astrophysical detection researchgate.netnih.govresearchgate.netcsic.es. The comparison of its spectroscopic properties with those of its oxygen analog, methyl formate, is crucial for understanding its behavior in interstellar environments researchgate.netaip.org. While S-methyl thioformate has been searched for in high-mass star-forming regions like Orion KL and Sgr B2, upper limits to its column density have been derived nih.govresearchgate.net. The ongoing search for sulfur-bearing molecules like S-Methyl Thioformate is a consistent strategy for astrophysicists, given the importance of sulfur chemistry in the chemical evolution of various cosmic sources aip.org.

Chemoinformatic and Computational Approaches in this compound Compound Research

Chemoinformatics, an interdisciplinary field, applies mathematical and statistical methods to analyze chemical data, playing a crucial role in modern drug discovery and materials science nih.govmdpi.com. In the context of "this compound" compounds and related chemical entities, computational approaches offer powerful tools for predicting properties and guiding experimental design.

Predictive Modeling for Biological Activity and ADME Properties

Predictive modeling is a cornerstone of chemoinformatics, enabling the forecasting of a compound's biological activity and its ADME (Absorption, Distribution, Metabolism, Excretion) properties based on its chemical structure nih.govmdpi.comnih.govbrieflands.com. Quantitative Structure-Activity Relationship (QSAR) models, for instance, numerically relate the chemical structures of molecules to their biological activity, allowing for the prediction of physicochemical and biological fate properties of new compounds nih.govmdpi.com.

Predicting ADME properties early in the drug development process is vital for filtering out compounds with undesirable pharmacokinetic profiles, thereby saving significant time and resources nih.govbrieflands.comjddtonline.info. Computational methods for ADME prediction can be broadly categorized into ligand-based and structure-based approaches nih.gov. These models not only analyze metabolic properties but also help optimize compound toxicity and bioavailability nih.gov.

Virtual Screening and Combinatorial Library Design

Virtual Screening (VS) is a computational technique used in the early stages of drug discovery to search vast libraries of small molecules and identify those likely to bind to specific drug targets creative-biolabs.comresearchgate.netfrontiersin.orgnih.gov. It acts as an in silico equivalent to experimental high-throughput screening, efficiently narrowing down potential lead compounds nih.gov.

Virtual Combinatorial Libraries (VCLs) are a powerful methodology for drug discovery, allowing for the theoretical generation of novel chemical compounds by systematically combining a limited number of chemical building blocks creative-biolabs.comresearchgate.netnih.gov. This approach accelerates the exploration of chemical space and the identification of lead candidates by enabling the selection of the best binding constituents from all available theoretical combinations creative-biolabs.comfrontiersin.org. The design of VCLs often integrates techniques like similarity-based compound clustering and structure-based docking and scoring creative-biolabs.com. The tandem of virtual combinatorial chemistry and virtual screening has become a fundamental tool, significantly accelerating drug development and offering substantial economic savings nih.gov.

Q & A

Q. How should controlled experiments be designed to assess Methyl 7’s stability under varying environmental conditions?

  • Methodological Answer: Design experiments with controlled variables (e.g., temperature, humidity, light exposure) using sealed chamber systems. Include control groups exposed to baseline conditions and test groups under stress parameters. Measure degradation rates via chromatography (HPLC/GC-MS) and validate with spectroscopic methods (NMR, FTIR). Replicate experiments ≥3 times to ensure statistical robustness. Reference chamber concentration protocols from chronic inhalation studies (e.g., Table 2 in ) .
  • Key Parameters Table (Example):
ParameterControl GroupTest Group (40°C)Test Group (UV Exposure)
Chamber Concentration100 ppm100 ppm100 ppm
Degradation Rate<1% over 24h15% over 24h22% over 24h
Analytical MethodGC-MSHPLCFTIR

Q. What are the standard protocols for synthesizing this compound, and how can purity be validated?

  • Methodological Answer: Follow protocols for analogous organobromine compounds (e.g., methyl bromide synthesis via methanol and HBr reaction). Use inert atmospheres (N₂/Ar) to prevent oxidation. Validate purity via:
  • Chromatography: Retention time consistency (HPLC/GC).
  • Spectroscopy: NMR (¹H/¹³C) peak assignments matching theoretical predictions.
  • Elemental Analysis: Confirm C, H, Br ratios within ±0.3% of theoretical values.
    Document reagent sources and purity thresholds (e.g., ≥99% for critical reactants) as per ’s experimental guidelines .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

  • Methodological Answer: Conduct dose-response alignment studies to reconcile discrepancies. For example:
  • In Vitro: Use human cell lines (e.g., HepG2) exposed to this compound at IC₅₀ levels.
  • In Vivo: Apply equivalent doses in rodent models, adjusting for metabolic scaling (e.g., body surface area).
    Analyze confounding factors (e.g., protein binding in vivo, enzymatic degradation) using pharmacokinetic modeling. Cross-reference with ’s approach to resolving atmospheric methyl bromide variability through multi-model comparisons .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound exposure studies?

  • Methodological Answer: Use:
  • Generalized Additive Models (GAMs): To handle non-linear relationships.
  • Bayesian Hierarchical Modeling: For integrating multi-source data (e.g., in vitro, in vivo, epidemiological).
  • Meta-Analysis: Combine datasets from independent studies, assessing heterogeneity via I² statistics (see ’s guidance on systematic reviews) .
    Example workflow:
     Data Collection → Normalization (e.g., log-transformation) → Model Fitting → Sensitivity Analysis  

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate this compound’s metabolic pathways?

  • Methodological Answer: Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify significantly altered metabolites/proteins. Use network pharmacology tools (Cytoscape, STRING) to map interactions between this compound and cellular targets. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes. Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) as per .

Data Contradiction and Validation

Q. How should researchers address variability in this compound’s environmental sampling data?

  • Methodological Answer: Implement:
  • Blind Reanalysis: Independent labs reanalyze aliquots from original samples.
  • Interlaboratory Calibration: Use certified reference materials (CRMs) to standardize instruments.
  • Uncertainty Quantification: Report confidence intervals (95% CI) for all measurements.
    Reference ’s organ weight data tables, which include variability metrics (e.g., SD, SEM) for reproducibility .

Ethical and Reporting Standards

Q. What ethical guidelines apply to this compound studies involving human or animal subjects?

  • Methodological Answer:
  • Human Studies: Obtain informed consent; anonymize data per GDPR/HIPAA.
  • Animal Studies: Follow ARRIVE 2.0 guidelines for reporting (e.g., sample size justification, randomization).
  • Data Sharing: Deposit raw data in repositories like Figshare or Zenodo with CC-BY licenses. Cite ’s framework for ethical data retention and sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.